The compound's identification number is 2648941-46-0, and it is primarily sourced from synthetic routes involving common organic chemicals. It falls under the category of piperidine derivatives, which are widely studied for their biological activities and applications in pharmaceuticals and materials science.
The synthesis of 3-(Piperidin-4-yloxy)aniline, hydrochloride typically involves the following steps:
In industrial settings, similar methods are employed but optimized for scale. Continuous flow reactors may be used to enhance yield and efficiency, with careful control over temperature, pressure, and solvent choice to maximize production rates.
The molecular structure of 3-(Piperidin-4-yloxy)aniline features:
The compound's structure can be represented as follows:
3-(Piperidin-4-yloxy)aniline can undergo several types of reactions:
The mechanism of action of 3-(Piperidin-4-yloxy)aniline involves its interaction with specific biological targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the context of its application; for instance, it may influence neurotransmitter systems or cellular signaling pathways relevant to its potential therapeutic effects.
3-(Piperidin-4-yloxy)aniline has several scientific applications:
This compound's diverse applications stem from its structural versatility and reactivity, making it a valuable asset in both research and industry.
The construction of the piperidine-oxyaniline scaffold employs convergent retrosynthetic strategies, with N-protected-4-hydroxypiperidine and halogenated nitroarenes serving as primary precursors. A representative route involves O-arylation of N-Boc-4-hydroxypiperidine with 1-fluoro-3-nitrobenzene under mild basic conditions (K₂CO₃, DMF, 80°C), achieving yields >85% [2]. Subsequent catalytic hydrogenation of the nitroarene intermediate (H₂, 5 bar, 10% Pd/C, ethanol) furnishes the free base 3-(piperidin-4-yloxy)aniline. Alternative deprotection-hydrogenation sequences utilize Lewis acids (e.g., AlCl₃) for Boc removal under non-reductive conditions, crucial for substrates bearing reducible functionalities [6].
Key intermediates enabling diversification include:
Table 1: Key Intermediates in Scaffold Assembly
| Intermediate | Function | Typical Yield (%) |
|---|---|---|
| N-Boc-4-(3-nitrophenoxy)piperidine | O-Arylation product; enables nitro reduction | 82-88 |
| 4-(3-Nitrophenyl)-1,2,3,6-tetrahydropyridine | Unsaturated precursor for chiral reduction | 75-80 |
| 1-Boc-4-(3-aminophenoxy)piperidine | Deprotection-ready amine | 90-95 (after hydrogenation) |
Recent advances leverage flow chemistry for hazardous steps, exemplified by continuous hydrogenation (10% PtO₂, microreactor, 50°C) suppressing over-reduction byproducts to <2% [8].
Borrowing Hydrogen (BH) Methodology: This approach dominates N-alkylation of 3-(piperidin-4-yloxy)aniline derivatives. Ru/C (5 mol%) catalyzes the reaction with alcohols (RCH₂OH) via sequential dehydrogenation, imine formation, and reduction, yielding secondary amines (70-92%) with H₂O as the sole byproduct [4] [9]. Catalyst selection critically impacts selectivity:
Table 2: Catalytic Systems for N-Alkylation via BH Approach
| Catalyst | Alcohol | Conditions | Yield (%) | Selectivity (Mono:Di) |
|---|---|---|---|---|
| 5% Ru/C | Benzylalcohol | 110°C, 24h, neat | 92 | 95:5 |
| Pd/Al₂O₃ (3 mol%) | Ethanol | 100°C, 36h, toluene | 85 | 89:11 |
| [Cp*IrCl₂]₂ (0.5 mol%) | Methanol | 130°C, 48h, KOH base | 82 | 78:22 |
O-Arylation Optimization: CuI/1,10-phenanthroline (10 mol%) catalyzes coupling between 4-hydroxypiperidine and aryl bromides (K₃PO₄, DMSO, 100°C), achieving 89% yield—superior to Ullmann-type protocols requiring stoichiometric copper [6]. For halogen-deficient systems, photoredox catalysis (Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, blue LED) enables C‒O bond formation via radical pathways, accommodating electron-rich phenols previously recalcitrant to nucleophilic substitution [8].
The hydrochloride salt formation prioritizes atom economy and solvent minimization. Two predominant strategies have emerged:
Direct Crystallization: The free base dissolved in ethyl acetate/isopropanol (4:1) is treated with anhydrous HCl gas at 0-5°C, yielding the HCl salt with >99.5% purity and <500 ppm solvent residues. This bypasses aqueous workups, minimizing wastewater [2] [7]. Solvent selection critically impacts crystal properties:
Acid-Assisted Antisolvent Precipitation: A green alternative employs citric acid in ethanol/water (90:10) added to a solution of the free base in 2-MeTHF. The HCl salt precipitates at 60°C, enabling 92% recovery with E-factor <8 [5]. This leverages renewable solvents (2-MeTHF from biomass) and avoids HCl gas handling.
Table 3: Solvent Systems for HCl Salt Crystallization
| Solvent System | Acid Source | Crystal Habit | Water Sorption (% at 75% RH) |
|---|---|---|---|
| EtOAc/iPrOH (4:1) | HCl gas | Plate-like, 50-100 μm | 0.08 |
| Acetone | HCl (conc. aq.) | Needles, 5-20 μm | 0.15 |
| 2-MeTHF/EtOH/H₂O (85:10:5) | Citric acid | Prismatic, 30-60 μm | 0.12 |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5